Butyl crotonate

Description

The exact mass of the compound this compound is 142.099379685 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCTUKHUBWMAMI-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920525 | |

| Record name | Butyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-63-9, 7299-91-4 | |

| Record name | Butyl (E)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotonic acid, butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, butyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9A7JVP79T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Butyl Crotonate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthesis pathways for butyl crotonate, a significant chemical intermediate. It details common and novel methodologies, presents comparative data, and offers protocols for key experimental procedures.

Introduction

This compound (C₈H₁₄O₂) is an unsaturated ester recognized for its characteristic fruity odor. It serves as a valuable building block in organic synthesis, particularly as a Michael acceptor and a precursor in the manufacturing of polymers, pharmaceuticals, and fragrances.[1][2] The efficient and selective synthesis of this compound is a subject of ongoing research, with pathways ranging from traditional acid-catalyzed esterification to advanced biocatalytic and process-intensified methods. This guide explores the core synthetic strategies, focusing on their underlying mechanisms, experimental execution, and comparative performance.

Core Synthesis Pathways

The production of this compound is dominated by three principal strategies: Fischer-Speier esterification, enzyme-catalyzed biocatalysis, and transesterification. Each method offers distinct advantages regarding yield, selectivity, and environmental impact.

Fischer-Speier Esterification

The most conventional route to this compound is the direct esterification of crotonic acid with butanol in the presence of an acid catalyst.[1] The reaction is equilibrium-limited, and thus often requires the removal of water to drive the reaction toward the product.

A variety of acid catalysts can be employed, from homogeneous mineral acids to heterogeneous solid acids.

-

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) are effective and widely used. They operate by protonating the carbonyl oxygen of crotonic acid, enhancing its electrophilicity and facilitating nucleophilic attack by butanol.[1] However, these catalysts pose challenges in separation, recovery, and waste disposal and can lead to side reactions.[3]

-

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst), zeolites, and supported heteropolyacids, offer a greener alternative.[3][4] They are easily separated from the reaction mixture, are often reusable, and can exhibit high selectivity, minimizing corrosion and waste generation.

Table 1: Comparison of Catalysts in Esterification for Butyl Ester Synthesis

| Catalyst Type | Catalyst Example | Typical Conditions | Conversion/Yield | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Reflux, ~12 hours | High Yield (e.g., 85-92% for sec-butyl crotonate) | Low cost, high activity | Difficult to separate, corrosive, waste generation | [5] |

| Heterogeneous Acid | Amberlyst-15 | 80-120 °C | High Conversion | Reusable, non-corrosive, easy separation | Higher initial cost, potential for lower activity | [3][6] |

| Biocatalyst | Candida antarctica Lipase B (CAL-B) | 40-50 °C, 8 hours | >92% Conversion | High selectivity, mild conditions, eco-friendly | Higher cost, sensitivity to temperature/pH |[1] |

The fundamental reaction involves the condensation of an alcohol and a carboxylic acid.

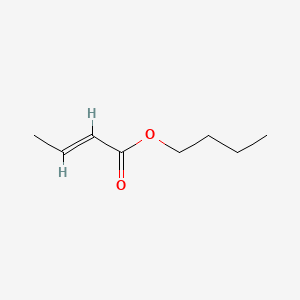

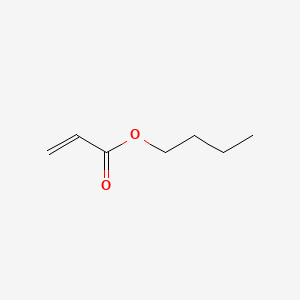

Caption: General pathway for the synthesis of this compound via esterification.

This protocol is adapted from a standard procedure reported in Organic Syntheses.[5]

-

Reaction Setup: In a 2-liter round-bottomed flask, combine crotonic acid (3 moles, 258 g) and sec-butyl alcohol (5 moles, 370 g).

-

Catalyst Addition: Dissolve concentrated sulfuric acid (6–7 mL) in the alcohol before adding it to the flask. Add 300 mL of benzene to serve as an azeotropic solvent.

-

Reflux: Fit the flask with a water separator (e.g., Dean-Stark apparatus) and a reflux condenser. Heat the mixture to reflux for approximately 12 hours, or until water (approx. 65 mL) is no longer collected.

-

Work-up: Cool the reaction mixture and dilute it with 200 mL of ether. Wash the solution with a 10% sodium carbonate solution until it is neutral to litmus paper, followed by a wash with a saturated sodium chloride solution.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvents by distillation, and then purify the resulting ester by fractional distillation under reduced pressure. The product, sec-butyl crotonate, has a boiling point of 74–75°C at 30 mm Hg.[5] The expected yield is 360–390 g.

Biocatalytic Synthesis

Biocatalytic routes, primarily using lipases, have emerged as a highly selective and environmentally benign method for producing this compound.[1] These reactions proceed under mild conditions, reducing energy consumption and the formation of byproducts.

-

Enzyme of Choice: Candida antarctica lipase B (CAL-B), often in an immobilized form, is highly effective for this esterification.[1]

-

Advantages: Key benefits include high conversion rates (>92%), excellent selectivity with no detectable side products, and operation at ambient pressure and low temperatures (≤50°C).[1] This contrasts sharply with chemical catalysis which may operate at 80–120°C and yield 5–15% impurities.[1]

The workflow for enzymatic synthesis is generally simpler than for acid-catalyzed reactions, particularly in the work-up stage.

Caption: A typical experimental workflow for biocatalytic synthesis.

Based on reported studies, a typical protocol is as follows:[1]

-

Reaction Setup: Combine crotonic acid and bio-butanol in a solvent-free system.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) to the mixture.

-

Incubation: Maintain the reaction at 40°C with agitation for 8 hours.

-

Catalyst Recovery: After the reaction, recover the immobilized enzyme by simple filtration for potential reuse.

-

Purification: The product can be purified from the remaining reactants by vacuum distillation. A conversion of over 92% is achievable under these conditions.[1]

Transesterification

Transesterification involves reacting an ester with an alcohol to exchange the alcohol moiety.[7] For this compound synthesis, this could involve reacting methyl or ethyl crotonate with butanol. The reaction can be catalyzed by acids, bases, or enzymes.[7][8] Driving the reaction to completion often involves removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol) by distillation.[7]

Process Intensification: Reactive Distillation

For equilibrium-limited reactions like esterification, reactive distillation (RD) is a powerful process intensification technique that combines chemical reaction and product separation into a single unit.[6][9]

By continuously removing products (ester and/or water) from the reaction zone, the chemical equilibrium is shifted, leading to higher reactant conversion, improved selectivity, and reduced energy costs.[6][10] This technique has been successfully applied to the synthesis of various butyl esters, using both solid acid catalysts and enzymes.[8][10] For instance, in the lipase-catalyzed synthesis of n-butyl acetate, an analogous process, conversion was improved from 60% in a batch reactor to over 93% in a reactive distillation column.[8]

Caption: Logical diagram of a reactive distillation process for this compound synthesis.

Other Synthetic Routes

While less common for bulk production, other specialized methods exist. For instance, tert-butyl crotonate can be synthesized by reacting crotonyl chloride with lithium tert-butoxide, which is prepared in situ from methyllithium and acetone.[11] This method is suitable for producing specific isomers or when the corresponding alcohol is prone to side reactions under acidic conditions.

Conclusion

The synthesis of this compound can be achieved through several effective pathways.

-

Fischer-Speier esterification with acid catalysts remains a robust and high-yielding method, with heterogeneous catalysts offering significant environmental and processing advantages over traditional mineral acids.

-

Biocatalysis using lipases represents the state-of-the-art for green chemistry, providing exceptional selectivity and high conversion under mild conditions.

-

Reactive distillation offers a sophisticated approach to process intensification, capable of overcoming equilibrium limitations to achieve near-complete conversion, thereby maximizing efficiency and reducing downstream processing costs.

The choice of synthesis pathway depends on the desired scale, purity requirements, economic constraints, and environmental considerations of the intended application.

References

- 1. Buy this compound (EVT-335961) | 7299-91-4 [evitachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. isites.info [isites.info]

- 4. asianpubs.org [asianpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. irjet.net [irjet.net]

- 7. Transesterification - Wikipedia [en.wikipedia.org]

- 8. Synthesis of n-butyl acetate via reactive distillation column using Candida Antarctica lipase as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.tudelft.nl [research.tudelft.nl]

- 10. researchgate.net [researchgate.net]

- 11. CN102276462A - Synthesis method of tert this compound - Google Patents [patents.google.com]

Spectroscopic Profile of Butyl Crotonate: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Butyl Crotonate, presenting key structural insights for researchers and professionals in the field of drug development and chemical sciences.

This technical guide provides a comprehensive overview of the spectroscopic data for n-butyl crotonate (butyl (E)-but-2-enoate), a widely used flavoring agent and chemical intermediate. The following sections detail the methodologies for data acquisition and present a thorough analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra, crucial for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The quantitative spectroscopic data for n-butyl crotonate is summarized in the tables below, offering a clear and concise reference for spectral assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) on a 90 MHz instrument, exhibits characteristic signals corresponding to the various proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.959 | dt | J(H,H)=15.6, J(H,H)=6.8 | =CH-C=O |

| 5.849 | dt | J(H,H)=15.6, J(H,H)=1.7 | =CH-CH₃ |

| 4.120 | t | -O-CH₂- | |

| 1.875 | dd | J(H,H)=6.8, J(H,H)=1.7 | =CH-CH₃ |

| 1.62 | m | -CH₂- | |

| 1.40 | m | -CH₂- | |

| 0.94 | t | -CH₃ |

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (Ester) |

| 144.5 | =CH-C=O |

| 122.4 | =CH-CH₃ |

| 64.1 | -O-CH₂- |

| 30.7 | -CH₂- |

| 19.2 | -CH₂- |

| 18.0 | =CH-CH₃ |

| 13.7 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (alkane) |

| ~1725 | C=O stretch (α,β-unsaturated ester) |

| ~1655 | C=C stretch (alkene) |

| ~1270 | C-O stretch (ester) |

| ~970 | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that aids in its identification. The mass spectrum was obtained with a source temperature of 250 °C and an ionization energy of 75 eV.[1]

| m/z | Relative Intensity (%) | Putative Fragment |

| 142 | [M]⁺ (Molecular Ion) | |

| 87 | 57.7 | [CH₃CH=CHCOOCH₂]⁺ |

| 69 | 100.0 | [CH₃CH=CHC=O]⁺ |

| 56 | 18.1 | [C₄H₈]⁺ |

| 41 | 36.3 | [C₃H₅]⁺ |

| 29 | 9.4 | [C₂H₅]⁺ |

Data sourced from ChemicalBook.[1]

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of liquid this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), within a 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for protons (e.g., 300 or 400 MHz). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to provide the spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction and Ionization: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct injection port. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic data acquisition and interpretation workflow.

References

Butyl crotonate CAS number and molecular weight

An In-Depth Technical Guide to Butyl Crotonate Isomers

This guide provides a comprehensive overview of the key isomers of this compound: n-butyl crotonate, sec-butyl crotonate, and tert-butyl crotonate. Aimed at researchers, scientists, and drug development professionals, this document details their chemical properties, synthesis protocols, and applications, with a focus on their role as versatile chemical intermediates.

Core Data Presentation

The isomers of this compound, while sharing the same molecular formula and weight, exhibit distinct physical properties due to their structural differences. These properties are summarized below.

| Property | n-Butyl Crotonate | sec-Butyl Crotonate | tert-Butyl Crotonate |

| CAS Number | 591-63-9, 7299-91-4 | 10371-45-6, 44917-51-3 | 79218-15-8 |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol [1][2] | 142.2 g/mol [3] | 142.20 g/mol [4] |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless to almost colorless clear liquid[5][6] |

| Boiling Point | 180 °C | 166 °C[3] | 82 °C / 97 mmHg |

| Flash Point | 64 °C | 57.4 °C[7] | 23 °C[4] |

| Density | 0.901-0.909 g/cm³ @ 25 °C | 0.89 g/cm³ | 0.89 g/cm³ |

| Refractive Index | 1.425-1.435 @ 20 °C | 1.4280-1.4290 @ 20 °C[7] | 1.425 @ 20 °C[4] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound isomers is the Fischer esterification of crotonic acid with the corresponding butanol isomer, typically catalyzed by a strong acid like sulfuric acid.

General Fischer Esterification for n-Butyl Crotonate

This protocol describes a general procedure for the synthesis of n-butyl crotonate via Fischer esterification.

Materials:

-

Crotonic acid

-

n-Butanol

-

Concentrated sulfuric acid

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Diethyl ether

-

Boiling chips

Procedure:

-

In a round-bottom flask, combine crotonic acid and an excess of n-butanol.

-

Add a catalytic amount of concentrated sulfuric acid and a few boiling chips.

-

Set up a reflux condenser and heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the excess n-butanol and solvent under reduced pressure.

-

Purify the resulting n-butyl crotonate by fractional distillation.

Detailed Protocol for sec-Butyl Crotonate Synthesis

The following is a detailed experimental protocol for the synthesis of sec-butyl crotonate.

Materials:

-

Crotonic acid (3 moles, 258 g)[7]

-

sec-Butyl alcohol (5 moles, 370 g)[7]

-

Concentrated sulfuric acid (6-7 mL)[7]

-

Benzene (300 mL)[7]

-

10% Sodium carbonate solution[7]

-

Saturated sodium chloride solution[7]

-

Magnesium sulfate[7]

-

Diethyl ether (200 mL)[7]

-

Boiling chips[7]

Procedure:

-

Combine crotonic acid, sec-butyl alcohol, concentrated sulfuric acid, and benzene in a 2-liter round-bottomed flask with a few boiling chips.[7]

-

Fit the flask with a water separator and a reflux condenser.[7]

-

Heat the mixture under reflux for approximately 12 hours, or until water separation ceases.[7]

-

Cool the reaction mixture and dilute it with 200 mL of diethyl ether.[7]

-

Wash the solution with a 10% sodium carbonate solution until it is neutral to litmus, followed by a wash with a saturated sodium chloride solution.[7]

-

Dry the organic layer over magnesium sulfate.[7]

-

Distill off the solvent and fractionate the ester under reduced pressure. The boiling point of sec-butyl crotonate is 74–75°C at 30 mm Hg.[7]

Synthesis of tert-Butyl Crotonate

A method for synthesizing tert-butyl crotonate involves the reaction of lithium tert-butoxide with crotonyl chloride.

Materials:

-

Methyllithium

-

Acetone

-

Crotonyl chloride

-

Tetrahydrofuran (THF) or diethyl ether

-

Water

-

Sodium chloride

Procedure:

-

In a nitrogen atmosphere at -5°C to 0°C, add methyllithium to THF or diethyl ether.[8]

-

Slowly add acetone dropwise, maintaining the temperature below 0°C.[8]

-

Allow the mixture to return to room temperature and stir for 30 minutes to form lithium tert-butoxide.[8]

-

Add crotonyl chloride dropwise, keeping the reaction temperature below 40°C.[8]

-

After the addition is complete, heat the mixture to reflux and stir for 1 hour.[8]

-

Cool the reaction to 0°C and pour it into ice-cold water containing sodium chloride.[8]

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or methyl tert-butyl ether.[8]

-

Combine the organic phases, dry them, concentrate, and purify by vacuum distillation to obtain tert-butyl crotonate.[8]

Role in Synthetic Chemistry

This compound isomers are valuable starting materials in organic synthesis. Their carbon-carbon double bond and ester functionality allow for a variety of chemical transformations. A notable application is in the synthesis of chiral molecules for drug development. For instance, tert-butyl crotonate is a precursor for the synthesis of chiral tert-butyl β-aminobutyrate, a key building block for more complex molecules. It is also used to synthesize molecules with S1P1/Edg1 receptor agonist activity.[8]

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Buy this compound (EVT-335961) | 7299-91-4 [evitachem.com]

- 4. guidechem.com [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C8H14O2 | CID 5366039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN102276462A - Synthesis method of tert this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and History of Butyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butyl crotonate, a significant ester in organic synthesis and various industrial applications. The document details its discovery within the broader historical context of ester chemistry, its primary synthesis methodologies, and a thorough compilation of its physicochemical properties. Emphasis is placed on detailed experimental protocols and the visualization of key chemical processes to facilitate understanding and replication by researchers and drug development professionals.

Introduction

This compound (systematically named butyl (E)-but-2-enoate) is an unsaturated ester characterized by a fruity odor. It serves as a versatile building block in organic synthesis, finding applications in the production of polymers, fragrances, and as a precursor for more complex molecules.[1] This guide aims to provide an in-depth technical resource on this compound, with a focus on its historical background, synthesis, and key experimental data.

Discovery and History

The precise first synthesis of this compound is not well-documented in readily accessible historical records. However, its discovery can be situated within the foundational period of organic chemistry in the 19th century. The pioneering work of chemists like Justus von Liebig and Friedrich Wöhler on isomerism and the analysis of organic compounds laid the groundwork for the systematic study of organic reactions.[2][3][4][5][6]

The most probable method for the initial synthesis of this compound is the acid-catalyzed esterification of crotonic acid with n-butanol. This reaction is a classic example of the Fischer-Speier esterification , a method first described by Emil Fischer and Arthur Speier in 1895. This reaction involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. Given the availability of both crotonic acid and butanol in the late 19th and early 20th centuries, it is highly likely that this compound was first prepared using this method.

Physicochemical Properties

A summary of the key physical and chemical properties of n-Butyl crotonate is presented in the table below. This data is essential for its handling, purification, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 7299-91-4 |

| Appearance | Colorless liquid |

| Odor | Fruity |

| Boiling Point | 180 °C |

| Density | 0.90 g/cm³ (at 20°C) |

| Refractive Index | 1.43 (at 20°C) |

| Flash Point | 64 °C |

| Solubility | Soluble in organic solvents like ethanol and ether; slightly soluble in water. |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the Fischer esterification of crotonic acid with n-butanol, catalyzed by a strong acid such as sulfuric acid.[1]

Fischer Esterification

The overall reaction is as follows:

CH₃CH=CHCOOH + CH₃(CH₂)₃OH ⇌ CH₃CH=CHCOO(CH₂)₃CH₃ + H₂O

This is an equilibrium reaction, and to drive it towards the product (the ester), an excess of one of the reactants (usually the alcohol) is used, and/or the water produced is removed as it is formed.

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The mechanism is illustrated in the diagram below.

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Materials:

-

Crotonic acid

-

n-Butanol

-

Concentrated sulfuric acid

-

Benzene (or Toluene as a safer alternative for azeotropic removal of water)

-

10% Sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottomed flask

-

Dean-Stark apparatus or a suitable water separator

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottomed flask, combine crotonic acid (e.g., 3 moles, 258 g) and n-butanol (e.g., 5 moles, 370 g).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 6-7 mL) to the mixture.

-

Azeotropic Water Removal: Add a solvent that forms an azeotrope with water, such as benzene or toluene (e.g., 300 mL), to the flask. Attach a Dean-Stark apparatus and a reflux condenser.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue refluxing for approximately 12 hours or until no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ether (e.g., 200 mL).

-

Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus paper. This step removes any unreacted crotonic acid and the sulfuric acid catalyst.

-

Wash the organic layer with a saturated sodium chloride solution to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent (ether and benzene/toluene) by distillation.

-

Purify the resulting this compound by fractional distillation under reduced pressure.

-

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. Buy this compound (EVT-335961) | 7299-91-4 [evitachem.com]

- 2. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]

- 3. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 4. Justus, baron von Liebig | German Chemist & Agricultural Scientist | Britannica [britannica.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Justus von Liebig - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Butyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl crotonate in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide synthesizes qualitative and estimated data, outlines standardized methodologies for its empirical determination, and discusses the physicochemical principles governing its solubility.

Introduction to this compound

This compound (C₈H₁₄O₂) is the ester formed from n-butanol and crotonic acid. It is a colorless liquid with a characteristic fruity odor. As with other esters, its solubility is a critical parameter in various applications, including its use as a solvent, in the formulation of coatings and adhesives, and as a building block in organic synthesis. Understanding its behavior in different solvent systems is essential for process design, formulation development, and safety assessments.

Solubility of this compound

The solubility of this compound is dictated by its molecular structure: a moderately long nonpolar butyl chain and the polar ester group. This dual character influences its miscibility with a range of solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound. It is important to note the conflicting information regarding its solubility in water, which is addressed in the subsequent discussion.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | 480.5 mg/L[1][2] | 25 | Estimated value; considered slightly soluble to insoluble. |

| Water | H₂O | Polar Protic | Soluble | Not Specified | This information from a commercial supplier contradicts other data and general chemical principles for esters of this size. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2] | Not Specified | Qualitative data. Assumed to be miscible based on the behavior of similar esters. |

| Propylene Glycol | C₃H₈O₂ | Polar Protic | Soluble[2] | Not Specified | Qualitative data. |

| Fixed Oils | N/A | Nonpolar | Soluble[2] | Not Specified | Qualitative data. |

| Acetone | C₃H₆O | Polar Aprotic | Assumed Soluble/Miscible | Not Specified | Esters are generally soluble in acetone. |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Assumed Soluble/Miscible | Not Specified | Based on the principle of "like dissolves like" and the miscibility of similar esters. |

Discussion of Water Solubility: The discrepancy in reported water solubility is significant. The estimated value of 480.5 mg/L suggests that this compound is, at best, slightly soluble in water. This aligns with the general principles of ester solubility, where the ability to act as a hydrogen-bond acceptor through the ester's oxygen atoms is offset by the nonpolar nature of the alkyl chains. As the carbon chain length increases, water solubility tends to decrease. The claim of it being "soluble" is likely an oversimplification and should be treated with caution. For most practical purposes in a research or drug development setting, it should be considered poorly soluble in aqueous media.

Factors Influencing this compound Solubility

The solubility of an ester like this compound is governed by several key factors. The interplay of these factors determines its miscibility with a given solvent.

Caption: Factors influencing the solubility of esters.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, a systematic experimental approach is necessary. The following protocols are based on established methodologies, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) and ASTM International.

General Materials and Equipment

-

Analytical balance (±0.1 mg precision)

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks and pipettes

-

Centrifuge

-

Analytical instrumentation suitable for the quantification of this compound (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-purity solvents

Protocol 1: Determination of Aqueous Solubility (Flask Method, based on OECD Guideline 105)

This method is suitable for substances with a solubility of 10 mg/L or higher.

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of high-purity water in a glass-stoppered flask. The excess is necessary to ensure that a saturated solution is formed.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine this timeframe (e.g., agitate for 24, 48, and 72 hours and measure the concentration at each point; equilibrium is reached when the concentration no longer increases).

-

-

Sample Preparation and Analysis:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature to allow the excess this compound to phase-separate (it will form a layer as it is less dense than water).

-

Carefully withdraw an aliquot of the aqueous phase using a pipette or syringe. To avoid contamination from the undissolved ester, it is crucial to sample from the middle of the aqueous layer.

-

To remove any suspended micro-droplets, centrifuge the aliquot at a high speed.

-

Following centrifugation, carefully withdraw a known volume of the supernatant for analysis.

-

Quantify the concentration of this compound in the sample using a pre-validated analytical method (e.g., GC-FID).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Protocol 2: Determination of Solubility in Organic Solvents

A common method for determining the solubility in organic solvents involves the preparation of a saturated solution followed by gravimetric or spectroscopic analysis.

-

Preparation of a Saturated Solution:

-

In a series of vials, add a known mass of this compound.

-

To each vial, add a known volume of the organic solvent of interest (e.g., ethanol, acetone).

-

Seal the vials and place them in a thermostatically controlled environment. Agitate until equilibrium is achieved. Ensure an excess of the solute is present.

-

-

Gravimetric Analysis:

-

After reaching equilibrium, allow any undissolved material to settle.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of the this compound.

-

Once the solvent is completely removed, reweigh the vial. The difference in mass corresponds to the amount of this compound dissolved in the known volume of the solvent.

-

Calculate the solubility in g/100 mL or other appropriate units.

-

-

Spectroscopic/Chromatographic Analysis:

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Generate a calibration curve using the appropriate analytical instrument (e.g., HPLC, GC).

-

After the saturated solution has reached equilibrium, withdraw an aliquot of the supernatant and dilute it as necessary to fall within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents its solubility.

-

The following diagram illustrates a generalized workflow for these experimental determinations.

Caption: Workflow for solubility determination.

Conclusion

While there is a lack of extensive, peer-reviewed quantitative data on the solubility of this compound, this guide provides a consolidated view of the available information. It is poorly soluble in water but is expected to be miscible with a wide range of organic solvents such as alcohols, ketones, and ethers. For applications requiring precise solubility values, it is imperative that researchers and drug development professionals perform empirical determinations using standardized protocols as outlined in this document. A thorough understanding of its solubility characteristics is fundamental to its effective and safe use in scientific and industrial settings.

References

An In-depth Technical Guide to Butyl Crotonate Isomers and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of butyl crotonate, delving into their stereochemistry, physicochemical properties, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to this compound and its Isomers

This compound (C₈H₁₄O₂) is an unsaturated ester that exists as several structural and geometric isomers. The primary focus of this guide is on the geometric isomers, (E)- and (Z)-butyl crotonate, which arise from the restricted rotation around the carbon-carbon double bond. The position of the butyl group relative to the carbonyl group determines the stereochemistry. Additionally, structural isomers exist based on the arrangement of the butyl group: n-butyl, sec-butyl, isobutyl, and tert-butyl crotonate.

The stereochemistry of these isomers is crucial as it significantly influences their physical, chemical, and biological properties, making a thorough understanding essential for applications in synthesis, materials science, and pharmacology.

Stereochemistry of this compound

The geometry of the double bond in this compound is designated as either (E) or (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules.

-

Z-isomer (cis): The higher priority groups on each carbon of the double bond are on the same side. In this compound, the ester group (-COOBu) and the methyl group (-CH₃) are the higher priority groups.

-

E-isomer (trans): The higher priority groups on each carbon of the double bond are on opposite sides. This is generally the more stable isomer due to reduced steric hindrance.

Physicochemical Properties of this compound Isomers

The following tables summarize the available and estimated physicochemical properties of the various this compound isomers. Data for the (Z)-isomers are limited in the literature; therefore, some values are estimated based on trends observed for analogous α,β-unsaturated esters.

Table 1: Physicochemical Properties of n-Butyl Crotonate Isomers

| Property | (E)-n-Butyl Crotonate | (Z)-n-Butyl Crotonate (Estimated) |

| CAS Number | 7299-91-4[1] | N/A |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol |

| Boiling Point | 180 °C[2][3] | ~170-175 °C |

| Density | 0.90 g/mL[2][3] | ~0.91 g/mL |

| Refractive Index | 1.4320-1.4330[2][3] | ~1.435 |

Table 2: Physicochemical Properties of Isothis compound Isomers

| Property | (E)-Isothis compound | (Z)-Isothis compound (Estimated) |

| CAS Number | 73545-15-0[4] | N/A |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol [4] | 142.20 g/mol |

| Boiling Point | 166.4 ± 9.0 °C[4] | ~160-165 °C |

| Density | 0.9 ± 0.1 g/cm³[4] | ~0.9 g/cm³ |

| Refractive Index | 1.431[4] | ~1.433 |

Table 3: Physicochemical Properties of sec-Butyl Crotonate Isomers

| Property | (E)-sec-Butyl Crotonate | (Z)-sec-Butyl Crotonate (Estimated) |

| CAS Number | 10371-45-6[5] | N/A |

| Molecular Formula | C₈H₁₄O₂[5] | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol [5] | 142.20 g/mol |

| Boiling Point | 166.4 °C[1] | ~160-165 °C |

| Density | 0.899 g/cm³[1] | ~0.9 g/cm³ |

| Refractive Index | 1.4261 (at 25 °C)[6] | ~1.428 |

Table 4: Physicochemical Properties of tert-Butyl Crotonate

| Property | tert-Butyl Crotonate |

| CAS Number | 79218-15-8 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | N/A |

| Density | N/A |

| Refractive Index | N/A |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound isomers. The following tables summarize key spectral data.

Table 5: ¹H NMR Spectral Data (CDCl₃, ppm) for n-Butyl Crotonate Isomers

| Proton Assignment | (E)-n-Butyl Crotonate | (Z)-n-Butyl Crotonate (Predicted) |

| =CH-CO | 5.85 (dt) | ~6.3 (dt) |

| CH₃-CH= | 6.96 (dq) | ~5.8 (dq) |

| -O-CH₂- | 4.12 (t) | ~4.1 (t) |

| =CH-CH₃ | 1.88 (dd) | ~2.1 (dd) |

| -CH₂- (butyl) | 1.62 (m) | ~1.6 (m) |

| -CH₂- (butyl) | 1.40 (m) | ~1.4 (m) |

| -CH₃ (butyl) | 0.94 (t) | ~0.9 (t) |

| Data for (E)-n-Butyl Crotonate from ChemicalBook CB9150476. |

Table 6: ¹³C NMR Spectral Data (CDCl₃, ppm) for n-Butyl Crotonate Isomers

| Carbon Assignment | (E)-n-Butyl Crotonate | (Z)-n-Butyl Crotonate (Predicted) |

| C=O | 166.6 | ~166 |

| =CH-CO | 122.9 | ~121 |

| CH₃-CH= | 144.3 | ~143 |

| -O-CH₂- | 64.2 | ~64 |

| =CH-CH₃ | 17.9 | ~20 |

| -CH₂- (butyl) | 30.7 | ~31 |

| -CH₂- (butyl) | 19.2 | ~19 |

| -CH₃ (butyl) | 13.7 | ~14 |

| Data for (E)-n-Butyl Crotonate from ChemicalBook CB9150476. |

Table 7: Key IR Spectral Data (cm⁻¹) for this compound Isomers

| Vibrational Mode | (E)-Isomer | (Z)-Isomer (Predicted) |

| C=O Stretch | 1730-1715[7] | 1730-1715[7] |

| C=C Stretch | ~1655 | ~1660 |

| =C-H Bend (trans) | ~965 | - |

| =C-H Bend (cis) | - | ~700 |

| General trends for α,β-unsaturated esters.[8][9] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound, which typically yields a mixture of (E) and (Z) isomers, with the (E) isomer being the major product.

Materials:

-

Crotonic acid

-

n-Butanol (or isobutanol, sec-butanol)

-

Concentrated sulfuric acid (catalyst)

-

Benzene or Toluene (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or Dichloromethane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or a suitable water separator[6]

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask, combine crotonic acid (1.0 eq), the corresponding butanol isomer (1.5-3.0 eq), and a solvent such as benzene or toluene.[6]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).[10]

-

Assemble the flask with a Dean-Stark apparatus and a reflux condenser.[6]

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.[6]

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[10]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the product as a mixture of (E) and (Z) isomers.[6]

Separation of (E) and (Z) Isomers

The separation of the geometric isomers of this compound can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is a common and effective method.

Materials:

-

Crude mixture of (E) and (Z)-butyl crotonate

-

HPLC-grade hexane

-

HPLC-grade ethyl acetate or isopropanol

-

HPLC column (e.g., silica gel, or a silver ion-impregnated column for enhanced separation of alkenes)

Equipment:

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Fraction collector

Procedure:

-

Dissolve the crude this compound mixture in a minimal amount of the mobile phase.

-

Set up the HPLC system with a suitable column. A normal-phase silica gel column is a good starting point. For improved resolution, a column impregnated with silver ions can be utilized, as silver ions interact differently with the π-bonds of the cis and trans isomers.

-

Prepare a mobile phase, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate. The optimal ratio will need to be determined empirically to achieve good separation.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved on the detector.

-

Inject the sample onto the column.

-

Monitor the elution of the isomers using a UV detector (detection wavelength typically around 210-220 nm).

-

Collect the fractions corresponding to the separated (E) and (Z) isomers.

-

Analyze the collected fractions by analytical techniques such as GC-MS or NMR to confirm their identity and purity.

-

Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Visualizations

Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide has provided a detailed overview of the isomers of this compound, with a focus on their stereochemistry, physicochemical properties, and methods for their synthesis and separation. While comprehensive data is available for the more stable (E)-isomers, further research is needed to fully characterize the corresponding (Z)-isomers. The provided experimental protocols offer a solid foundation for the synthesis and purification of these compounds. The continued study of this compound isomers will undoubtedly contribute to advancements in various fields, including polymer chemistry and the development of new therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. Highly stereodivergent generation of the Z- and E-enolates of a β-amino ester via conjugate addition to methyl crotonate by using lithium N-benzyltrimethylsilylamide as a nitrogen nucleophile, and application to stereoselective aldol reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Crotonic acid - Wikipedia [en.wikipedia.org]

- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothis compound 589-66-2 | TCI AMERICA [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. hpst.cz [hpst.cz]

- 9. quora.com [quora.com]

- 10. aocs.org [aocs.org]

An In-depth Technical Guide to the Thermochemical Properties of Butyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and estimated thermochemical data for butyl crotonate (specifically, n-butyl (E)-but-2-enoate). Due to a scarcity of direct experimental values for certain properties, this document combines reported experimental data with values estimated using established group contribution methods. This approach provides a robust dataset for use in chemical process design, safety analysis, and computational modeling.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of n-butyl crotonate. It is crucial to distinguish between experimentally determined and estimated values.

Table 1: Standard Molar Enthalpy of Formation

| Phase | ΔfH° (kJ/mol) | Method | Source |

| Gas | -416 ± 3 | Combustion Calorimetry | NIST WebBook[1] |

| Liquid | -461 (estimated) | Group Contribution | Calculated |

Note: The liquid phase enthalpy of formation is an estimated value, derived from the experimental gas phase value and an estimated enthalpy of vaporization.

Table 2: Standard Molar Entropy and Heat Capacity (Estimated)

| Property | Value | Method |

| Standard Molar Entropy (gas, 298.15 K) | 435.32 J/mol·K | Benson Group Additivity |

| Molar Heat Capacity (gas, Cp) | See Table 3 | Joback Method |

| Molar Heat Capacity (liquid, Cp) | 248.5 J/mol·K (at 298.15 K) | Joback Method |

Note: The standard molar entropy and all heat capacity values presented are estimations calculated using group contribution methods due to the absence of publicly available experimental data.

Table 3: Estimated Ideal Gas Molar Heat Capacity (Cp) as a Function of Temperature

The ideal gas heat capacity of n-butyl crotonate can be estimated using the Joback method with the following polynomial equation:

Cp (J/mol·K) = a + bT + cT2 + dT3

Where T is the temperature in Kelvin. The coefficients are estimated as follows:

| Coefficient | Value |

| a | 1.03 x 102 |

| b | 5.85 x 10-1 |

| c | -1.58 x 10-4 |

| d | -1.02 x 10-8 |

Experimental and Estimation Methodologies

A critical aspect of utilizing thermochemical data is understanding the methodologies through which it was obtained.

Experimental Protocols

Combustion Calorimetry (for Enthalpy of Formation):

The standard enthalpy of formation of gaseous n-butyl crotonate was derived from combustion calorimetry experiments. A general protocol for this technique involves:

-

Sample Preparation: A precise mass of the liquid sample (n-butyl crotonate) is enclosed in a sample holder, often a gelatin capsule or a container made of a material with a known heat of combustion.

-

Calorimeter Setup: The sample is placed inside a "bomb," a constant-volume vessel, which is then pressurized with a high-purity oxygen atmosphere. The bomb is submerged in a known mass of water within a well-insulated calorimeter.

-

Ignition and Measurement: The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb, the surrounding water, and the calorimeter components, causing a temperature rise. This temperature change is meticulously measured with a high-precision thermometer.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). Corrections are applied for the ignition energy and the combustion of the sample holder.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Transpiration Method (for Vapor Pressure and Enthalpy of Vaporization):

The transpiration method is a dynamic technique used to measure the vapor pressure of a substance, from which the enthalpy of vaporization can be derived. The general procedure is as follows:

-

Sample Placement: A sample of the substance (n-butyl crotonate) is placed in a thermostatically controlled saturator.

-

Carrier Gas Flow: An inert carrier gas (e.g., nitrogen or argon) is passed through or over the sample at a known and controlled flow rate. The gas becomes saturated with the vapor of the substance.

-

Vapor Transport and Collection: The gas-vapor mixture exits the saturator and the transported vapor is collected, typically by condensation in a cold trap or absorption in a suitable solvent.

-

Quantification: The amount of condensed or absorbed substance is determined gravimetrically or by a suitable analytical technique.

-

Vapor Pressure Calculation: The partial pressure of the substance (its vapor pressure at that temperature) is calculated from the amount of transported material, the volume of the carrier gas, and the ideal gas law.

-

Enthalpy of Vaporization: By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Estimation Methodologies

Benson Group Additivity Method:

This method estimates thermochemical properties by summing the contributions of individual molecular groups. For the standard molar entropy of n-butyl crotonate (CH₃CH=CHCOOCH₂CH₂CH₂CH₃), the molecule is dissected into the following groups, and their corresponding literature values are summed:

-

C-(C)(H)₃

-

Cd-(H)

-

Cd-(CO)

-

CO-(O)(Cd)

-

O-(CO)(C)

-

C-(O)(C)(H)₂

-

C-(C)₂(H)₂

-

C-(C)(H)₃

A symmetry correction is also applied.

Joback Method:

The Joback method is another group contribution technique used to estimate a range of thermochemical and physical properties.[2][3][4][5][6] Similar to the Benson method, it involves breaking down the molecule into its constituent functional groups and summing their contributions to calculate properties like heat capacity.[2][5]

Logical Relationships and Workflows

The following diagrams illustrate the relationships between different thermochemical properties and a typical experimental workflow for their determination.

Caption: Relationship between experimental and estimated thermochemical data.

Caption: Typical experimental workflow for thermochemical data acquisition.

References

- 1. 7299-91-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. EgiChem | Tools [egichem.com]

- 4. checalc.com [checalc.com]

- 5. mdpi.com [mdpi.com]

- 6. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.5.0 documentation [thermo.readthedocs.io]

Methodological & Application

Synthesis of Butyl Crotonate: An Application Note and Protocol for Laboratory Researchers

Abstract

This document provides a comprehensive guide for the laboratory synthesis of butyl crotonate, a valuable ester intermediate in organic synthesis. The primary method detailed is the Fischer-Speier esterification of crotonic acid with n-butanol, a robust and widely used procedure. This application note includes a detailed experimental protocol, a summary of quantitative data from various synthetic approaches, and characterization data for the final product. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the reaction pathway and experimental workflow, ensuring clarity and ease of understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an unsaturated ester that serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its synthesis is a common procedure in organic chemistry laboratories, typically achieved through the acid-catalyzed esterification of crotonic acid with n-butanol. This reaction, known as the Fischer-Speier esterification, is an equilibrium process. To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants (usually the alcohol) and/or by removing the water formed during the reaction. While sulfuric acid is a common catalyst, other acidic catalysts, both homogeneous and heterogeneous, have also been employed. This document outlines a standard laboratory procedure for this synthesis and presents comparative data to aid in methodological selection and optimization.

Reaction Scheme

The synthesis of this compound from crotonic acid and n-butanol is depicted in the following reaction scheme:

Caption: Fischer-Speier esterification of crotonic acid with n-butanol.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound under various reaction conditions, providing a basis for comparison of different methodologies.

| Catalyst | Catalyst Loading | Reactant Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | Catalytic (a few drops) | 1:1.7 | Reflux (~117) | 12 | 85-90 | Adapted from Organic Syntheses for sec-butyl crotonate[1] |

| Immobilized Ionic Liquid | 5% (of n-butanol) | 1.2:1 | 110 | 4 | 97.1 | For n-butyl butyrate, analogous reaction[2] |

| Hβ zeolite | Not specified | 1:1 (fed separately) | Not specified | Continuous | 91.5 | For n-butyl acetate, analogous reaction |

Experimental Protocol

This protocol details the synthesis, purification, and characterization of n-butyl crotonate via Fischer-Speier esterification.

Materials and Equipment

-

Reactants:

-

Crotonic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Work-up and Purification Reagents:

-

Diethyl ether (or other suitable extraction solvent)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (for fractional distillation)

-

NMR spectrometer

-

FT-IR spectrometer

-

Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask, combine crotonic acid and n-butanol. For every 1 mole of crotonic acid, use approximately 1.7 moles of n-butanol.

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for approximately 12 hours.

-

Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Washing:

-

Wash the organic layer with a 10% aqueous solution of sodium carbonate to neutralize any unreacted crotonic acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.

-

Separate the layers and wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the dried solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: Purify the resulting crude this compound by fractional distillation under reduced pressure.

Product Characterization

The purified this compound should be a colorless liquid. The following data can be used for its characterization.

Physical Properties:

-

Refractive Index: Approximately 1.4320-1.4330[1]

Spectroscopic Data:

-

¹H NMR (CDCl₃, 90 MHz): [1]

-

δ 6.96 (m, 1H, -CH=)

-

δ 5.85 (m, 1H, =CH-)

-

δ 4.12 (t, 2H, -O-CH₂-)

-

δ 1.88 (d, 3H, =CH-CH₃)

-

δ 1.62 (m, 2H, -CH₂-)

-

δ 1.40 (m, 2H, -CH₂-)

-

δ 0.94 (t, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃):

-

δ 166.3 (C=O)

-

δ 144.6 (-CH=)

-

δ 122.9 (=CH-)

-

δ 64.2 (-O-CH₂-)

-

δ 30.6 (-CH₂-)

-

δ 19.1 (-CH₂-)

-

δ 17.9 (=CH-CH₃)

-

δ 13.7 (-CH₃)

-

-

Infrared (IR) Spectroscopy (neat): [4]

-

~2960 cm⁻¹ (C-H stretch, alkyl)

-

~1720 cm⁻¹ (C=O stretch, ester)

-

~1655 cm⁻¹ (C=C stretch, alkene)

-

~1170 cm⁻¹ (C-O stretch, ester)

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

n-Butanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

-

The neutralization step with sodium carbonate will produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent the funnel frequently.

Conclusion

The Fischer-Speier esterification of crotonic acid with n-butanol provides a reliable and effective method for the laboratory synthesis of this compound. By using an excess of the alcohol and an acid catalyst, high yields of the desired ester can be achieved. The purification procedure involving washing and distillation is crucial for obtaining a product of high purity. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized this compound. This protocol and the accompanying data are intended to be a valuable resource for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols: Butyl Crotonate as a Starting Material in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl crotonate, a simple α,β-unsaturated ester, serves as a versatile and cost-effective starting material in a variety of organic syntheses. Its conjugated double bond and ester functionality allow for a range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key synthetic transformations, with a focus on the preparation of chiral amines and their relevance in drug discovery.

Key Applications of this compound Derivatives

The reactivity of the carbon-carbon double bond in this compound, particularly its susceptibility to nucleophilic conjugate addition (Michael addition), is central to its utility. This reaction allows for the stereocontrolled introduction of new functional groups at the β-position, paving the way for the synthesis of a diverse array of target molecules.

One of the most significant applications of this compound derivatives, particularly tert-butyl crotonate, is in the asymmetric synthesis of β-amino acids and their derivatives. Chiral β-amino acids are crucial components of numerous biologically active compounds, including peptides, natural products, and pharmaceutical agents. The enantioselective conjugate addition of amines to tert-butyl crotonate provides a direct route to these valuable building blocks.

A notable example is the synthesis of (R)-3-aminobutanol, a key chiral intermediate in the synthesis of various pharmaceuticals. The following sections provide a detailed protocol for a multi-step synthesis of (R)-3-aminobutanol starting from tert-butyl crotonate.

Application Example: Multi-step Synthesis of (R)-3-Aminobutanol from Tert-Butyl Crotonate

This protocol details a two-step synthesis of (R)-3-aminobutanol, a valuable chiral building block, starting from commercially available tert-butyl crotonate. The key steps involve a diastereoselective aza-Michael addition of a chiral amine to tert-butyl crotonate, followed by the reduction of the resulting β-amino ester.

Experimental Workflow

Caption: Synthetic workflow for (R)-3-aminobutanol.

Step 1: Diastereoselective aza-Michael Addition

This step involves the conjugate addition of a chiral amine, (R)-N-benzyl-1-phenylethylamine, to tert-butyl crotonate. The stereochemistry of the final product is controlled by the chiral auxiliary.

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (R)-N-benzyl-1-phenylethylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 5 mL per mmol of amine).

-

Reaction Setup: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add n-butyllithium (n-BuLi) (1.05 eq, as a solution in hexanes) dropwise to the solution, maintaining the temperature below -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.

-

Addition of Michael Acceptor: Add a solution of tert-butyl crotonate (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data (Representative):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Diastereomeric Excess (%) |

| tert-Butyl (3R)-3-(((R)-1-phenylethyl)amino)butanoate | C₂₁H₂₉NO₂ | 327.46 | 85-95 | >95 |

Characterization Data for tert-Butyl (3R)-3-(((R)-1-phenylethyl)amino)butanoate:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.20 (m, 10H), 3.85 (q, J = 6.8 Hz, 1H), 3.30 (m, 1H), 2.45 (dd, J = 15.2, 6.0 Hz, 1H), 2.30 (dd, J = 15.2, 7.2 Hz, 1H), 1.45 (s, 9H), 1.35 (d, J = 6.8 Hz, 3H), 1.15 (d, J = 6.4 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 171.5, 144.8, 142.5, 128.6, 128.4, 127.8, 127.2, 80.8, 58.2, 52.6, 42.1, 28.2, 21.5, 18.9.

-

IR (neat, cm⁻¹): 3350, 2975, 1725, 1450, 1365, 1150.

-

MS (ESI): m/z 328.2 [M+H]⁺.

Step 2: Reduction of the β-Amino Ester

The tert-butyl ester of the β-amino ester intermediate is reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF.

-

Addition of Ester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of tert-butyl (3R)-3-(((R)-1-phenylethyl)amino)butanoate (1.0 eq) in anhydrous THF dropwise.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (NaOH) (x mL), and then water (3x mL), where x is the number of grams of LiAlH₄ used.

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization to yield pure (R)-3-aminobutanol. The chiral auxiliary, (R)-N-benzyl-1-phenylethylamine, can be recovered from the reaction mixture.

Quantitative Data (Representative):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Enantiomeric Excess (%) | Boiling Point (°C) |

| (R)-3-Aminobutanol | C₄H₁₁NO | 89.14 | 80-90 | >99 | 164-166 |

Characterization Data for (R)-3-Aminobutanol:

-

¹H NMR (400 MHz, CDCl₃) δ: 3.75 (m, 1H), 3.10 (m, 1H), 2.50 (br s, 3H, NH₂ and OH), 1.65 (m, 1H), 1.50 (m, 1H), 1.15 (d, J = 6.4 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 65.4, 48.9, 39.8, 23.7.

-

IR (neat, cm⁻¹): 3360, 3280, 2960, 1590, 1460, 1080.

-

MS (ESI): m/z 90.1 [M+H]⁺.

Application in Drug Discovery: S1P1 Receptor Agonists

Derivatives of chiral β-amino acids and their corresponding amino alcohols are important precursors in the synthesis of various pharmaceuticals. One such class of drugs is the sphingosine-1-phosphate receptor 1 (S1P1) agonists. These drugs are used in the treatment of autoimmune diseases like multiple sclerosis.

Fingolimod (FTY720) is a well-known S1P1 receptor agonist. While not directly synthesized from this compound in its commercial production, key chiral intermediates for fingolimod and its analogs can be prepared using methodologies that rely on the asymmetric conjugate addition to α,β-unsaturated esters like tert-butyl crotonate. The synthesis of chiral amino alcohol building blocks is a critical step in accessing these complex drug molecules.

Signaling Pathway of S1P1 Receptor Agonists